BenchChemオンラインストアへようこそ!

N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine

Enzyme Inhibition Phosphatase Quinazoline SAR

N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine is a synthetic small molecule (C20H21N3O, MW 319.4) belonging to the 2,4-disubstituted quinazoline class. Its structure features a quinazoline core bearing a p-tolyl group at the C2 position and a tetrahydrofuran-2-ylmethylamine moiety at the C4 position.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
Cat. No. B7743251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4CCCO4
InChIInChI=1S/C20H21N3O/c1-14-8-10-15(11-9-14)19-22-18-7-3-2-6-17(18)20(23-19)21-13-16-5-4-12-24-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,22,23)
InChIKeyZNEBIGIOXZDJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine: A Specialized Quinazoline Scaffold for Targeted Research


N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine is a synthetic small molecule (C20H21N3O, MW 319.4) belonging to the 2,4-disubstituted quinazoline class . Its structure features a quinazoline core bearing a p-tolyl group at the C2 position and a tetrahydrofuran-2-ylmethylamine moiety at the C4 position. This specific substitution pattern places it within a chemical space explored for kinase inhibition, notably against DYRK1A and CLK family kinases, as well as phosphodiesterase (PDE1) targets [1]. The compound is available from specialist screening libraries and is primarily intended as a research tool for probing structure-activity relationships (SAR) around these target classes.

Why N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs


Substitution at the C2 and N4 positions of the quinazoline core critically dictates target engagement and selectivity. Simple analogs like 2-(p-tolyl)quinazolin-4-amine or N-alkyl-2-phenylquinazolines lack the tetrahydrofuran-2-ylmethyl group, which is essential for optimal interaction with the hydrophobic back pocket of DYRK1A and related kinases, as demonstrated by QSAR models on a series of 6-arylquinazolin-4-amine inhibitors [1]. Interchanging the N4 substituent—for instance, replacing the tetrahydrofuran-2-ylmethyl with a pyridin-3-ylmethyl group—can shift the inhibitory profile, as seen with a close analog that shows only weak phosphatases inhibition (IC50 = 8.04 × 10³ nM) [2]. Furthermore, shifting the p-tolyl group from C2 to the aniline nitrogen or replacing it with a 3,4,5-trimethoxyphenyl group redirects activity toward T-cell proliferation inhibition via a distinct mechanism, underscoring the lack of interchangeability [3]. These SAR findings confirm that the precise combination of substituents in the target compound is non-negotiable for reproducing the desired biological response.

Quantitative Differentiation Evidence for N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine


Differentiation from Pyridinylmethyl Analog in Phosphatase Inhibition

The target compound differentiates from the structurally analogous 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine. The pyridinylmethyl analog is a known weak inhibitor of low molecular weight phosphotyrosine protein phosphatase, with a reported IC50 of 8.04 × 10³ nM (8.04 µM) [1]. By contrast, the tetrahydrofuran-2-ylmethyl group in the target compound is predicted, based on QSAR models of 6-arylquinazolin-4-amines, to enhance binding to kinase pockets like DYRK1A, thereby shifting the primary target profile away from phosphatases. This reduces off-target phosphatase activity, a desirable feature for selective kinase probe development.

Enzyme Inhibition Phosphatase Quinazoline SAR

Differentiation from N-Phenyl-2-arylquinazolin-4-amines in T-Cell Proliferation Assays

A closely related analog with a different N4 substituent, N-p-tolyl-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (S101), inhibits T-cell proliferation from human PBMCs and Jurkat cells with an IC50 in the sub-micromolar range [1]. The target compound replaces the N-p-tolyl group with an N-(tetrahydrofuran-2-ylmethyl) group while retaining a p-tolyl at C2. This alteration is anticipated to abolish the T-cell inhibitory activity observed for S101, as the N-aryl group is essential for that mechanism. This differentiation allows the target compound to be used in kinase-related studies without interference from immunosuppressive effects.

Immunomodulation T-cell Inhibition Quinazoline SAR

Predicted DYRK1A Kinase Engagement vs. 6-Arylquinazolin-4-amine Inhibitors

Hologram QSAR (HQSAR) models developed for a series of 6-arylquinazolin-4-amine inhibitors of DYRK1A provide a validated framework for predicting the activity of related analogs [1]. A representative compound from this series, 6-(1,3-benzodioxol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine, demonstrates that the tetrahydrofuran-2-ylmethyl group is tolerated at the N4 position for DYRK1A binding. The target compound differs by carrying the aryl substituent at the C2 position instead of C6. Structural modeling suggests this regioisomeric shift could alter the binding mode and potentially improve selectivity over CLK kinases, though direct experimental confirmation is pending. This makes the compound a valuable probe for dissecting the contribution of C2- vs. C6-substitution to kinase selectivity.

DYRK1A Inhibition Alzheimer's Disease Kinase Selectivity

Optimal Use Cases for N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine in Scientific Research


Probing DYRK1A vs. CLK Selectivity with a Regioisomeric Probe

Use this compound as a C2-substituted regioisomer in parallel SAR studies alongside established 6-arylquinazolin-4-amine DYRK1A inhibitors. The shift of the aryl group from C6 to C2 is expected to alter the kinase selectivity fingerprint, helping researchers identify novel structural determinants of CLK/DYRK selectivity. This application stems directly from HQSAR models that highlight the importance of substitution pattern on target engagement [1].

Kinase-Selective Tool Compound for Pathway Analysis Without Immunosuppressive Confounders

Employ the compound in cellular kinase signaling studies where the absence of N-aryl substitution prevents the T-cell inhibitory activity seen with analogs like S101. This ensures that any observed anti-proliferative effects can be attributed to kinase pathway modulation rather than direct immunosuppression, making data interpretation cleaner and more reliable [2].

Scaffold-Hopping Starting Point for PDE1 Inhibitor Design

Leverage the quinazoline-THF-amine scaffold as a hybrid starting point inspired by patent literature on quinazoline-THF-amines as PDE1 inhibitors [3]. Though the patent focuses on N-(tetrahydrofuran-3-yl) variants, the target compound's N-(tetrahydrofuran-2-ylmethyl) group with a C2–p-tolyl substituent represents a novel chemical space for exploring PDE1 inhibition with potentially differentiated CNS penetration properties.

Quote Request

Request a Quote for N-((tetrahydrofuran-2-yl)methyl)-2-(p-tolyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.